molecular formula C15H17N3O3 B8648900 N-(2-Oxo-8-(piperazin-1-yl)-2H-chromen-3-yl)acetamide CAS No. 767263-35-4

N-(2-Oxo-8-(piperazin-1-yl)-2H-chromen-3-yl)acetamide

Katalognummer: B8648900
CAS-Nummer: 767263-35-4
Molekulargewicht: 287.31 g/mol
InChI-Schlüssel: JFLDOKNNEIVQMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Oxo-8-(piperazin-1-yl)-2H-chromen-3-yl)acetamide is a heterocyclic compound that features a benzopyran core with a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-8-(piperazin-1-yl)-2H-chromen-3-yl)acetamide typically involves multi-step procedures. One common method includes the coupling of a benzopyran derivative with a piperazine derivative under specific conditions. The reaction may involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Oxo-8-(piperazin-1-yl)-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized benzopyran derivatives .

Wissenschaftliche Forschungsanwendungen

N-(2-Oxo-8-(piperazin-1-yl)-2H-chromen-3-yl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-Oxo-8-(piperazin-1-yl)-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzopyran derivatives and piperazine-containing molecules. Examples include:

Uniqueness

N-(2-Oxo-8-(piperazin-1-yl)-2H-chromen-3-yl)acetamide is unique due to its specific combination of a benzopyran core and a piperazine moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

767263-35-4

Molekularformel

C15H17N3O3

Molekulargewicht

287.31 g/mol

IUPAC-Name

N-(2-oxo-8-piperazin-1-ylchromen-3-yl)acetamide

InChI

InChI=1S/C15H17N3O3/c1-10(19)17-12-9-11-3-2-4-13(14(11)21-15(12)20)18-7-5-16-6-8-18/h2-4,9,16H,5-8H2,1H3,(H,17,19)

InChI-Schlüssel

JFLDOKNNEIVQMY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC2=C(C(=CC=C2)N3CCNCC3)OC1=O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Step 4 was the alkylation of N-(8-amino-2-oxo-2H-1-benzopyran-3-yl)-acetamide (4*) with bis-chloroethylamine yielding N-(8-(1-piperazinyl)-2-oxo-2H-1-benzopyran-3-yl-)acetamide (5*).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.